molecular formula C14H26ClN3O3S B2568373 4-(2-Chloropropanoyl)-N-cyclohexyl-N-methylpiperazine-1-sulfonamide CAS No. 2411270-25-0

4-(2-Chloropropanoyl)-N-cyclohexyl-N-methylpiperazine-1-sulfonamide

Cat. No.: B2568373
CAS No.: 2411270-25-0
M. Wt: 351.89
InChI Key: LJUFOTWICJBGRG-UHFFFAOYSA-N
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Description

4-(2-Chloropropanoyl)-N-cyclohexyl-N-methylpiperazine-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a chloropropanoyl group, a cyclohexyl group, and a sulfonamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropropanoyl)-N-cyclohexyl-N-methylpiperazine-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of N-cyclohexyl-N-methylpiperazine with 2-chloropropionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropropanoyl)-N-cyclohexyl-N-methylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminium hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound may yield N-cyclohexyl-N-methylpiperazine and 2-chloropropanoic acid .

Scientific Research Applications

4-(2-Chloropropanoyl)-N-cyclohexyl-N-methylpiperazine-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloropropanoyl)-N-cyclohexyl-N-methylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives with different substituents, such as:

Uniqueness

What sets 4-(2-Chloropropanoyl)-N-cyclohexyl-N-methylpiperazine-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications where these properties are advantageous .

Properties

IUPAC Name

4-(2-chloropropanoyl)-N-cyclohexyl-N-methylpiperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26ClN3O3S/c1-12(15)14(19)17-8-10-18(11-9-17)22(20,21)16(2)13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUFOTWICJBGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)S(=O)(=O)N(C)C2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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